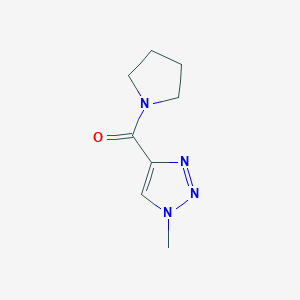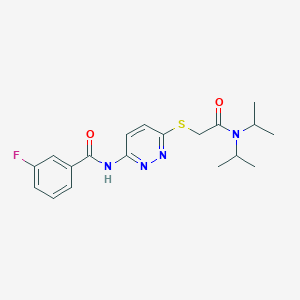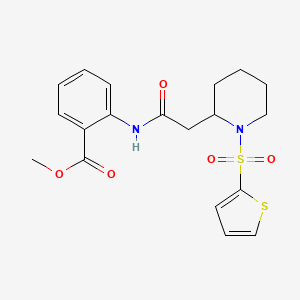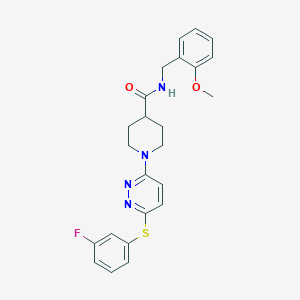![molecular formula C20H19N3O4S B2371210 (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide CAS No. 890595-55-8](/img/structure/B2371210.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Synthetic Pathways
Research has explored the structural characteristics and synthetic pathways of compounds related to (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide, focusing on their crystal structure, Hirshfeld surface analysis, and potential in drug design. For example, the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been detailed, highlighting their structural confirmation through single crystal X-ray diffraction and their interactions via intermolecular hydrogen bonds (Karanth et al., 2019). This research underscores the significance of structural analysis in understanding the molecular interactions and stability of such compounds.
Anticancer Activity
Several studies have focused on the design, synthesis, and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity. For instance, a series of substituted benzamides were synthesized and assessed for their efficacy against various cancer cell lines, revealing some derivatives with higher anticancer activities than reference drugs (Ravinaik et al., 2021). This line of research demonstrates the potential therapeutic applications of these compounds in oncology.
Antimicrobial and Anti-Proliferative Properties
The antimicrobial and anti-proliferative effects of 1,3,4-oxadiazole N-Mannich bases have been investigated, showing broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria. Additionally, some compounds exhibited optimal anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021). This research highlights the dual functionality of these compounds in both antimicrobial resistance and cancer treatment strategies.
Photophysical Properties for OLED Applications
Investigations into the photophysical properties of certain compounds containing 1,3,4-oxadiazole rings have led to their potential application in organic light-emitting diodes (OLEDs). The study of iridium(III) complexes bearing oxadiazol-substituted amide ligands, for instance, has shown promising results for efficient green phosphorescent OLEDs with low efficiency roll-off, indicating a viable path toward advanced display technologies (Zhang et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-10-8-13(12-17(16)26-2)9-11-18(24)21-15-7-5-4-6-14(15)19-22-23-20(27-19)28-3/h4-12H,1-3H3,(H,21,24)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPMWOKASYTQSZ-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)



![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)


![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-methanesulfonyl-1,3-thiazolidine](/img/structure/B2371145.png)
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)

